N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
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Overview
Description
N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, an oxadiazole ring, and a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions. This step often requires the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Attachment of the Thianyl Group: : The thianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the oxadiazole intermediate.
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Indole Core Formation: : The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
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Coupling of the Indole and Oxadiazole Moieties: : The final step involves the coupling of the indole core with the oxadiazole intermediate through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the oxadiazole ring to an amine derivative.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Halides, bases (e.g., NaOH, KOH), solvents (e.g., dichloromethane, DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
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Biological Studies: : It can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and mechanisms.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
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Industrial Applications: : It may be used as an intermediate in the synthesis of other complex molecules, contributing to the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and modulating the activity of specific molecular targets, such as enzymes, receptors, or ion channels. This interaction can lead to the activation or inhibition of signaling pathways, ultimately affecting cellular functions and physiological responses.
Comparison with Similar Compounds
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide can be compared with other compounds that have similar structural features or applications. Some similar compounds include:
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N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide: : This compound differs by the position of the carboxamide group on the indole ring, which can affect its reactivity and biological activity.
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N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide:
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N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-2-carboxamide: : The indole core is replaced by a benzimidazole ring, which can influence the compound’s binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(14-9-12-3-1-2-4-13(12)19-14)18-10-15-20-16(21-23-15)11-5-7-24-8-6-11/h1-4,9,11,19H,5-8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUVXJKYGLVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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